molecular formula C19H21ClN2O3S B14958748 Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate

Cat. No.: B14958748
M. Wt: 392.9 g/mol
InChI Key: CEIAWYLPZDOMHY-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a thiazole-acetyl group at the 1-position and an ethyl carboxylate at the 4-position. Its molecular formula is C₁₉H₁₉ClN₂O₃S, with a molecular weight of 394.88 g/mol (calculated).

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

ethyl 1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H21ClN2O3S/c1-2-25-19(24)14-7-9-22(10-8-14)17(23)11-16-12-26-18(21-16)13-3-5-15(20)6-4-13/h3-6,12,14H,2,7-11H2,1H3

InChI Key

CEIAWYLPZDOMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with ethyl 4-piperidinecarboxylate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets. The piperidine ring can influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural analogs differ primarily in substituents attached to the piperidine or heterocyclic moieties. Key examples include:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₉ClN₂O₃S 394.88 4-Chlorophenyl-thiazole, acetyl-piperidine, ethyl carboxylate
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-pyrazole-4-carboxylate C₂₃H₁₆ClF₃N₄O₂S 521.91 Pyrazole ring, trifluoromethyl group, 4-chlorophenyl-thiazole
Ethyl 1-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperidine-4-carboxylate C₂₃H₂₄ClN₃O₃S 457.98 Pyrrole-thiazole hybrid, acetyl-piperidine
Ethyl 4-((3',5'-dichloro-biphenyl-4-yl)methyl)-1-(2-(dimethylamino)acetyl)piperidine-4-carboxylate C₂₆H₂₉Cl₂N₃O₃ 502.43 Dichloro-biphenyl, dimethylaminoacetyl group

Key Observations :

  • Pyrrole-thiazole hybrids (Row 3) introduce additional nitrogen atoms, which may influence hydrogen-bonding interactions in biological systems .
  • Dimethylaminoacetyl substituents (Row 4) could enhance solubility in polar solvents compared to the acetyl group in the target compound .

Physicochemical Properties

  • Ethyl 1-ethylpiperazine (): Boiling point = 157°C, density = 0.899 g/cm³. The target compound’s aromatic thiazole and acetyl groups may reduce volatility and increase melting points compared to simpler piperidine esters .
  • Analog with Trifluoromethyl Group (Row 2): The trifluoromethyl group likely enhances thermal stability and resistance to metabolic degradation .

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